Ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate
Description
Ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate is a substituted indole derivative characterized by a methoxy group at position 5, a methyl group at position 7, and an ethoxycarbonyl group at position 2 of the indole scaffold. Indole derivatives are pivotal in medicinal chemistry due to their structural resemblance to tryptophan and serotonin, enabling diverse biological interactions. This compound’s synthesis typically involves Friedel-Crafts acylation or alkylation reactions, as demonstrated in procedures for analogous indole-2-carboxylates (e.g., acylation with acyl chlorides under AlCl₃ catalysis) .
Properties
IUPAC Name |
ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-4-17-13(15)11-7-9-6-10(16-3)5-8(2)12(9)14-11/h5-7,14H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOXMHROEUNZEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC(=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694590 | |
| Record name | Ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853226-48-9 | |
| Record name | Ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Biological Activities
Ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate exhibits a range of biological activities that make it a subject of interest for pharmaceutical research:
- Antimicrobial Properties : Studies have indicated that this compound possesses antimicrobial activity against various pathogens. The presence of the methoxy group is believed to enhance its interaction with microbial targets .
- Anticancer Potential : Research has shown that indole derivatives can inhibit cancer cell proliferation. This compound has been investigated for its ability to induce apoptosis in cancer cells, potentially through modulation of cell signaling pathways such as MAPK/ERK .
- Anti-inflammatory Effects : The compound's interaction with enzymes involved in inflammatory pathways suggests its potential as an anti-inflammatory agent. It may inhibit enzymes like indoleamine 2,3-dioxygenase (IDO), which plays a role in tryptophan metabolism and immune regulation .
Pharmacological Insights
The pharmacokinetics of this compound are influenced by its chemical structure:
- Receptor Binding : Indole derivatives often interact with multiple receptors, which can lead to diverse pharmacological effects. This compound has been shown to bind with high affinity to specific targets, influencing cellular processes related to stress responses and reward mechanisms .
- Therapeutic Applications : Given its biological activities, this compound is being explored for potential therapeutic applications in treating conditions such as cancer, infections, and inflammatory diseases. Its ability to modulate key signaling pathways positions it as a candidate for drug development .
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
- Synthesis Optimization : Research focusing on optimizing reaction conditions for the Fischer Indole synthesis has highlighted the impact of substituents on product distribution. Adjustments in temperature and reagent concentrations have been shown to improve yields significantly .
- Biological Evaluation : A study evaluating the anticancer properties of various indole derivatives found that this compound exhibited significant cytotoxicity against specific cancer cell lines, indicating its potential as a lead compound for further development .
- Mechanistic Studies : Investigations into the molecular mechanisms underlying the compound's biological activities revealed its role in modulating key pathways involved in cell proliferation and apoptosis, providing insights into how structural modifications can enhance efficacy .
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating biological processes. The methoxy and methyl groups enhance the compound's binding affinity and selectivity.
Comparison with Similar Compounds
Biological Activity
Ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate is a member of the indole family, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a methoxy group at the 5-position and an ethoxy group at the 2-position of the indole ring. The presence of these functional groups significantly influences its biological activity and pharmacokinetic properties.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been reported to inhibit enzymes like indoleamine 2,3-dioxygenase (IDO), which is involved in tryptophan metabolism and immune modulation. This inhibition can lead to altered kynurenine pathway activity, impacting immune responses and inflammation .
- Cell Signaling Pathways : this compound influences several signaling pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. This modulation can lead to cytotoxic effects on cancer cells .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce cell death in various cancer cell lines through mechanisms such as:
- Methuosis Induction : The compound has been linked to methuosis, a form of cell death distinct from apoptosis that involves vacuolization and cytoplasmic swelling .
- Microtubule Disruption : Certain derivatives have demonstrated the ability to disrupt microtubule polymerization, leading to increased cytotoxicity against tumor cells .
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown potential neuroprotective effects. It may reduce oxidative stress and enhance long-term potentiation, which are vital for maintaining brain health. These properties suggest its applicability in treating neurodegenerative diseases .
Research Findings and Case Studies
A review of recent studies highlights the compound's diverse applications:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound on glioblastoma cells, demonstrating significant cell death at low concentrations (IC50 < 10 µM) .
- Mechanistic Insights : Another research focused on the compound's interaction with IDO, revealing that its inhibition could enhance immune responses against tumors .
- Comparative Analysis : A comparative study with similar indole derivatives showed that this compound had superior biological activity due to its unique functional groups .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Ethyl 5-Methoxy-7-Methyl-1H-Indole | Anticancer | <10 | Inhibition of IDO; disruption of microtubules |
| Similar Indole Derivative A | Anticancer | 20 | Apoptosis induction |
| Similar Indole Derivative B | Neuroprotective | >50 | Antioxidant activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
